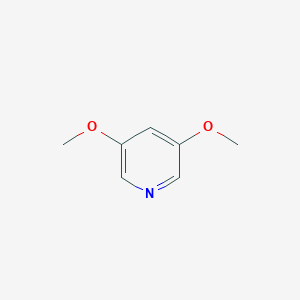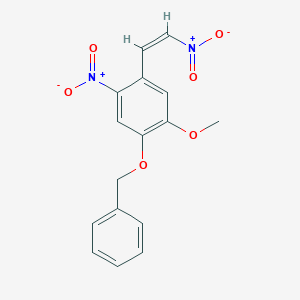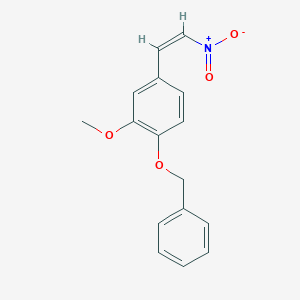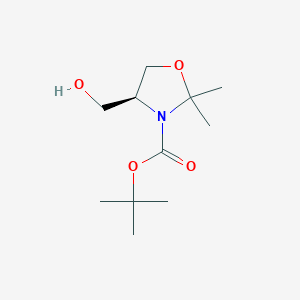
3,5-ジメトキシピリジン
概要
説明
3,5-Dimethoxypyridine is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two methoxy groups are attached to the third and fifth positions of the pyridine ring. This compound is known for its utility in organic synthesis and various chemical reactions due to its unique structure and properties .
科学的研究の応用
3,5-Dimethoxypyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Material Science: It is used in the development of new materials with specific properties.
Chemical Research:
準備方法
3,5-Dimethoxypyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-difluoropyridine with sodium methoxide in methanol. The reaction mixture is heated under microwave conditions at 135°C for 15 minutes. After the reaction, the mixture is diluted with brine and extracted with ethyl acetate. The combined extracts are dried over sodium sulfate and filtered. The volatiles are removed under reduced pressure to yield 3,5-Dimethoxypyridine as a yellow oil .
化学反応の分析
3,5-Dimethoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyridine ring or the substituents attached to it.
Substitution: The methoxy groups can be replaced by other functional groups through substitution reactions.
Common reagents used in these reactions include sodium methoxide, ethyl acetate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 3,5-Dimethoxypyridine involves its interaction with various molecular targets and pathways. The methoxy groups on the pyridine ring influence its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the other reactants involved .
類似化合物との比較
3,5-Dimethoxypyridine can be compared with other similar compounds such as:
3,5-Difluoropyridine: Similar structure but with fluorine atoms instead of methoxy groups.
3,5-Dichloropyridine: Contains chlorine atoms instead of methoxy groups.
3,5-Dibromopyridine: Contains bromine atoms instead of methoxy groups.
The uniqueness of 3,5-Dimethoxypyridine lies in its methoxy groups, which provide different reactivity and properties compared to its halogenated counterparts .
特性
IUPAC Name |
3,5-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFKVVZTNDJALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355850 | |
| Record name | 3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18677-48-0 | |
| Record name | 3,5-Dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of methoxy groups at the 3 and 5 positions influence the nitration of 3,5-dimethoxypyridine?
A1: The 3,5-dimethoxy substitution significantly impacts the nitration pathway of pyridine. While unsubstituted pyridine typically undergoes nitration at the 3-position, 3,5-dimethoxypyridine reacts differently.
- Nitration at the 2-position: In acidic conditions, 3,5-dimethoxypyridine undergoes nitration at the 2-position on the protonated species (conjugate acid). This suggests that the electron-donating nature of the methoxy groups enhances the reactivity at the 2-position, making it more susceptible to electrophilic attack by the nitronium ion. []
- Nitration at the 6-position: Interestingly, further nitration of 3,5-dimethoxy-2-nitropyridine occurs at the 6-position and involves the free base rather than the conjugate acid. This difference in reaction mechanism highlights the significant influence of both the substituents and reaction conditions on the reactivity of the molecule. []
- Comparison to the N-oxide: In contrast to 3-bromo- or 3-methoxypyridine N-oxide, which yield 4-nitro products upon nitration, 3,5-dimethoxypyridine N-oxide yields the 2-(=6-) nitro derivative. This further demonstrates the directing effect of the combined methoxy groups in the system. []
Q2: Does the reaction mechanism of 3,5-dimethoxypyridine nitration change under different acidity conditions?
A2: Yes, the reaction mechanism can shift depending on the acidity level.
- Influence on Nitration: This shift in reactive species from free base to conjugate acid, driven by acidity changes, also influences the nitration pattern, emphasizing the importance of considering both substituent effects and reaction conditions when predicting the outcome of electrophilic aromatic substitutions in these systems. []
Q3: How does the reactivity of 3,5-dimethoxypyridine towards nitration compare with similar benzene derivatives?
A: Direct comparisons of reaction rates between substituted pyridines like 3,5-dimethoxypyridine and analogous benzene derivatives provide valuable insights into the reactivity trends. [, ]
- Quantitative Assessment: By comparing reaction rates and calculating partial rate factors, researchers can quantify the activating or deactivating effects of substituents and the overall reactivity differences between pyridine and benzene systems. [, ]
- Understanding Reactivity Patterns: These comparisons contribute to a deeper understanding of the reactivity patterns in heterocyclic chemistry and aid in predicting the outcomes of electrophilic substitutions in similar systems. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)



![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)




